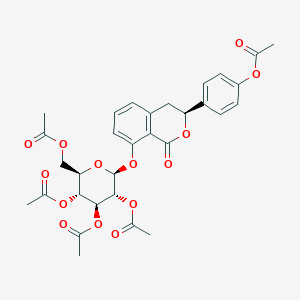

(3S)-Hydrangenol 8-O-glucoside pentaacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(3S)-3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32O14/c1-15(32)38-14-25-27(40-17(3)34)28(41-18(4)35)29(42-19(5)36)31(45-25)44-23-8-6-7-21-13-24(43-30(37)26(21)23)20-9-11-22(12-10-20)39-16(2)33/h6-12,24-25,27-29,31H,13-14H2,1-5H3/t24-,25+,27+,28-,29+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJCERHUOKLBBK-JFSLVGESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)O[C@@H](C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide on the Natural Source, Isolation, and Synthesis of (3S)-Hydrangenol 8-O-glucoside Pentaacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3S)-Hydrangenol 8-O-glucoside is a bioactive dihydroisocoumarin glycoside naturally present in plants of the Hydrangea genus. Its derivative, the pentaacetate form, is of significant interest for pharmacological studies due to potentially altered lipophilicity and bioavailability. This guide provides a comprehensive, in-depth methodology for the procurement of the natural precursor from its botanical source, a detailed multi-step protocol for its isolation and purification, and a validated chemical synthesis route to obtain the target compound, (3S)-Hydrangenol 8-O-glucoside pentaacetate. The protocols herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and high-purity yields for research and development applications.

Introduction: The Phytochemical Landscape of Hydrangea

The genus Hydrangea, particularly species like Hydrangea macrophylla and Hydrangea serrata, is a rich source of diverse bioactive phytochemicals, including coumarins, flavonoids, and terpenoids.[1][2][3] Among the most notable are the dihydroisocoumarins, such as hydrangenol and its glycosides.[4] The naturally occurring compound, (3S)-Hydrangenol 8-O-glucoside, has demonstrated several biological activities, including acetylcholinesterase (AChE) inhibition and anti-allergic effects, making it a molecule of interest for neurodegenerative and inflammatory disease research.[5][6]

This document focuses on this compound. It is crucial to understand that this compound is not the primary natural product. Instead, it is a chemically modified derivative of the naturally isolated (3S)-Hydrangenol 8-O-glucoside. The "pentaacetate" suffix indicates the addition of five acetyl groups to the glucose moiety of the parent molecule.[7] This acetylation is a deliberate synthetic step performed post-isolation. The rationale for this modification often includes:

-

Increased Lipophilicity: Enhancing the molecule's ability to cross biological membranes in cellular assays.

-

Protecting Group Chemistry: Masking the reactive hydroxyl groups on the sugar to allow for selective modification of other parts of the molecule.

-

Improved Stability: Potentially increasing the compound's shelf-life or stability in certain formulations.

Therefore, this guide is structured as a two-part process:

-

Isolation: A detailed workflow for extracting and purifying the natural precursor, (3S)-Hydrangenol 8-O-glucoside, from its botanical source.

-

Synthesis: A standard laboratory protocol for the subsequent per-acetylation to yield the target this compound.[8]

Botanical Sourcing and Material Preparation

Primary Natural Sources

The primary and most well-documented botanical sources for hydrangenol and its glucosides are species within the Hydrangeaceae family.

-

Hydrangea macrophylla (Bigleaf Hydrangea): This species, including its various cultivars and varieties such as var. thunbergii, is a prominent source.[1][4] Different parts of the plant, including the flowers, leaves, and roots, have been shown to contain these compounds.[9][10]

-

Hydrangea serrata (Mountain Hydrangea): This species is also a known source of hydrangenol and other bioactive compounds.[11][12][13]

Expert Insight: While leaves and flowers are commonly used, early studies have indicated that the roots of H. macrophylla may contain the highest concentration of hydrangenol glucoside.[14] For researchers aiming to maximize yield, targeting the root biomass during procurement could be a strategic choice.

Biomass Preparation Protocol

The initial preparation of the plant material is a critical step that directly impacts extraction efficiency.

Protocol 2.2.1: Plant Material Preparation

-

Harvesting: Collect the desired plant parts (e.g., leaves, roots) from a verified botanical source.

-

Cleaning: Thoroughly wash the plant material with deionized water to remove soil and other surface contaminants.

-

Drying: Dry the material in a well-ventilated oven at a controlled temperature (typically 40-50°C) until a constant weight is achieved. This prevents enzymatic degradation of the target compounds.

-

Comminution: Grind the dried plant material into a coarse powder (e.g., 20-40 mesh) using a mechanical grinder. This increases the surface area available for solvent extraction.

-

Storage: Store the powdered biomass in airtight, light-proof containers at room temperature to prevent degradation before extraction.

Isolation and Purification of (3S)-Hydrangenol 8-O-glucoside

The isolation of a pure compound from a complex plant matrix requires a multi-step approach involving extraction, fractionation, and chromatography. The following workflow is a synthesized protocol based on established phytochemical methods for Hydrangea species.[15][16]

Crude Extraction

Causality: The choice of solvent is dictated by the polarity of the target glycoside. Ethanol or methanol are effective at extracting a broad range of polar and moderately polar compounds, including glycosides, from the plant matrix.

Protocol 3.1.1: Ultrasonic-Assisted Extraction

-

Macerate 1 kg of the dried plant powder in 10 L of 80% aqueous ethanol.

-

Perform extraction in an ultrasonic bath at 40°C for 60 minutes. Repeat this process three times.

-

Combine the extracts and filter them to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a viscous crude extract.

Liquid-Liquid Fractionation

Causality: This step aims to partition the crude extract based on polarity, removing highly non-polar compounds (like chlorophyll and lipids) and concentrating the desired dihydroisocoumarin glycosides in a specific fraction.

Protocol 3.2.1: Solvent Partitioning

-

Suspend the crude extract (approx. 100 g) in 1 L of deionized water.

-

Transfer the suspension to a 2 L separatory funnel.

-

Partition the aqueous suspension sequentially with an equal volume of n-hexane (3 x 1 L) followed by ethyl acetate (3 x 1 L).

-

Collect the ethyl acetate fraction, as dihydroisocoumarin glycosides typically exhibit moderate polarity and partition favorably into this phase.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it in vacuo to yield the ethyl acetate sub-extract.

Column Chromatography Purification

Causality: A multi-column strategy is essential for resolving the highly complex mixture of compounds in the ethyl acetate fraction. Each chromatographic step separates molecules based on different physicochemical properties (adsorption, size, polarity), leading to a stepwise increase in purity.

Protocol 3.3.1: Macroporous Resin Chromatography

-

Apply the concentrated ethyl acetate sub-extract onto a Diaion HP-20 column.

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions containing the target compound.

Protocol 3.3.2: Silica Gel Chromatography

-

Concentrate the enriched fractions from the previous step and adsorb the residue onto silica gel.

-

Load the adsorbed sample onto a silica gel column.

-

Elute the column with a solvent gradient, typically starting with a less polar mixture and gradually increasing polarity (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane).[17]

-

Collect and combine fractions based on their TLC profiles.

Protocol 3.3.3: Preparative HPLC

-

For final purification, subject the most enriched fraction to preparative reverse-phase HPLC (Prep-HPLC).[16]

-

Typical Conditions:

-

Column: C18 column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Detection: UV detector at a wavelength relevant to the compound's chromophore (e.g., 280 nm).

-

-

Collect the peak corresponding to (3S)-Hydrangenol 8-O-glucoside.

-

Lyophilize the collected fraction to obtain the pure compound.

Structural Verification

The identity and purity of the isolated compound must be confirmed using standard spectroscopic methods, such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS), and compared with literature data.[18] Purity should be assessed using analytical HPLC, aiming for >95%.

| Table 1: Representative Yields from Isolation Process | |

| Step | Typical Yield (from 1 kg dry biomass) |

| Crude Ethanolic Extract | 100 - 150 g |

| Ethyl Acetate Fraction | 15 - 25 g |

| Silica Gel Enriched Fraction | 1.5 - 3.0 g |

| Pure (3S)-Hydrangenol 8-O-glucoside | 50 - 200 mg |

| Note: Yields are illustrative and can vary significantly based on plant source, age, and extraction conditions. |

Synthesis of this compound

This final step is a chemical transformation of the isolated natural product into the desired derivative. The per-acetylation of the glucose moiety's hydroxyl groups is a standard and high-yielding reaction.

Causality: Acetic anhydride is the acetylating agent. Pyridine serves as both a solvent and a basic catalyst that activates the hydroxyl groups for nucleophilic attack and neutralizes the acetic acid byproduct formed during the reaction.

Protocol 4.1.1: Per-acetylation of Glucoside

-

Reaction Setup: Dissolve the pure (3S)-Hydrangenol 8-O-glucoside (1.0 eq.) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add acetic anhydride (a slight excess per hydroxyl group, typically 10 eq. total) dropwise with stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC (the product will be significantly less polar than the starting material).

-

Quenching: Carefully quench the reaction by slowly adding ice-cold water to the flask to hydrolyze the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product via silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

-

Verification: Confirm the structure of the final product by NMR (observing the appearance of acetyl proton signals) and MS (confirming the expected mass increase).

Conclusion

This guide outlines a robust and scientifically grounded pathway for obtaining high-purity this compound for advanced research. By integrating established phytochemical isolation techniques with standard organic synthesis, researchers can reliably access this valuable compound. The process begins with the careful selection and preparation of Hydrangea biomass, followed by a systematic extraction and multi-stage chromatographic purification to isolate the natural precursor, (3S)-Hydrangenol 8-O-glucoside. The subsequent high-efficiency acetylation yields the target pentaacetate derivative, ready for use in pharmacological and drug development studies. The causality-driven explanations for each protocol step are intended to empower researchers to adapt and optimize this methodology for their specific laboratory context.

References

- Title: Study on Chemical Constituents of Hydrangea macrophylla(Thunb. Seringe)

- Title: Phytochemical constituents of Hydrangea macrophylla var.

- Title: Hydrangea macrophylla - Wikipedia Source: Wikipedia URL

- Title: Phytochemical constituents of Hydrangea macrophylla var.

- Title: STUDIES OF HYDRANGENOL IN HYDRANGEA MACROPHYLLA SER.: I.

- Title: Structures of Constituents from the Flower of Hydrangea macrophylla Source: ResearchGate URL

- Title: Oral Intake of Hydrangea serrata (Thunb.) Ser.

- Title: STUDIES OF HYDRANGENOL IN HYDRANGEA MACROPHYLLA SER.: I.

- Title: Standardized Hydrangea serrata (Thunb.) Ser.

- Title: Hydrangea Serrata Supplementation Aids in BMI and Body Weight Reduction in Overweight Individuals Source: Natural Health Research URL

- Title: Hydrangea Serrata Leaf Extract Source: Noncomedogenic Skincare, Sunscreen Products | South Africa URL

- Title: Mountain Hydrangea Water Soluble Extract Source: TheWholesalerCo Europe URL

- Title: Two New Cyanogenic Glucosides from the Leaves of Hydrangea macrophylla Source: ResearchGate URL

- Title: Hydrangel 8-O-glucoside | CAS#:67600-94-6 Source: Chemsrc URL

- Title: Hydrangenol - Wikipedia Source: Wikipedia URL

- Title: Hydrangea, Hydrangea macrophylla (Thunb.) Ser.

- Title: In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser.

- Title: A Comparative Guide to Thunberginol C and Hydrangenol 8-O-Glucoside Pentaacetate for Researchers Source: Benchchem URL

- Title: Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var.

- Title: (3R)

Sources

- 1. Hydrangea macrophylla - Wikipedia [en.wikipedia.org]

- 2. Standardized Hydrangea serrata (Thunb.) Ser. Extract Ameliorates Obesity in db/db Mice | MDPI [mdpi.com]

- 3. Hydrangea Serrata Leaf Extract - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]

- 4. Hydrangenol - Wikipedia [en.wikipedia.org]

- 5. Hydrangel 8-O-glucoside | CAS#:67600-94-6 | Chemsrc [chemsrc.com]

- 6. Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Hydrangea, Hydrangea macrophylla (Thunb.) Ser., MOPHEADS / Herbal Medicine / Philippine Medicinal Plants / StuartXchange [stuartxchange.org]

- 11. Oral Intake of Hydrangea serrata (Thunb.) Ser. Leaves Extract Improves Wrinkles, Hydration, Elasticity, Texture, and Roughness in Human Skin: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. naturalhealthresearch.org [naturalhealthresearch.org]

- 13. thewholesaler.eu [thewholesaler.eu]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to (3S)-Hydrangenol 8-O-glucoside pentaacetate: Properties, Synthesis, and Research Applications

This guide provides an in-depth overview of (3S)-Hydrangenol 8-O-glucoside pentaacetate, a derivative of a natural product isolated from Hydrangea species. Tailored for researchers in pharmacology, natural product chemistry, and drug development, this document covers its physicochemical properties, a proposed synthetic pathway, and its context within the broader landscape of hydrangenol research.

Introduction and Chemical Identity

This compound is a semi-synthetic derivative of (3S)-Hydrangenol 8-O-glucoside, a natural dihydroisocoumarin glycoside found in plants of the Hydrangeaceae family, such as Hydrangea macrophylla and Hydrangea truncatula[1][2][3][4]. The parent compound, hydrangenol, is recognized for a spectrum of biological activities, including anti-inflammatory, anti-diabetic, and potent antioxidant effects[5][6][7].

The pentaacetate derivative is created by acetylating the free hydroxyl groups of the glucoside moiety and the phenolic hydroxyl on the hydrangenol backbone. This chemical modification is a common strategy in medicinal and organic chemistry to protect reactive hydroxyl groups, increase compound stability, and enhance cell membrane permeability for in-vitro studies. Consequently, this compound serves primarily as a stable analytical reference standard and a research tool for investigating the biological pathways modulated by its parent compounds[8][9].

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design, analytical method development, and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 113270-99-8 | [1][3][4][8][10] |

| Molecular Formula | C₃₁H₃₂O₁₄ | [1][2][3][4] |

| Molecular Weight | 628.58 g/mol | [3][4][8][9] |

| Appearance | Powder | [1] |

| Purity | Typically >95-98% (HPLC) | [1][9] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [10] |

| Storage | Store at -20°C for long-term stability | [8] |

Synthesis and Characterization

While specific proprietary synthesis routes may exist, a general and chemically sound pathway for producing this compound involves two key stages: the isolation and glycosylation of hydrangenol, followed by peracetylation.

Conceptual Synthesis Workflow

The logical flow from the natural precursor to the final acetylated product is outlined below. The initial step involves extracting the parent aglycone, (3S)-Hydrangenol, from a natural source like Hydrangea serrata leaves. This is followed by a stereoselective glycosylation to attach the glucose moiety, and finally, a comprehensive acetylation reaction.

Caption: Conceptual workflow for the synthesis of this compound.

Representative Protocol: Per-O-Acetylation

The final step, acetylation, is crucial for producing the target compound. The following protocol is a representative method based on established procedures for the acetylation of unprotected or partially protected glycosides[11][12]. This protocol is designed to be self-validating through in-process monitoring and final product characterization.

Objective: To acetylate all free hydroxyl groups on (3S)-Hydrangenol 8-O-glucoside.

Materials:

-

(3S)-Hydrangenol 8-O-glucoside (starting material)

-

Acetic Anhydride (Ac₂O), reagent grade

-

Pyridine, anhydrous (as solvent and catalyst) OR Iodine (as catalyst)

-

Dichloromethane (DCM) or Chloroform (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Methodology:

-

Reaction Setup:

-

In a round-bottom flask dried in an oven, dissolve the starting material, (3S)-Hydrangenol 8-O-glucoside, in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath. Causality: Cooling mitigates the exothermic nature of the reaction between acetic anhydride and pyridine, allowing for controlled addition and preventing side reactions.

-

-

Acetylation:

-

Slowly add acetic anhydride (typically 5-10 equivalents relative to the number of hydroxyl groups) to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Alternative Catalysis: A solvent-free approach using stoichiometric acetic anhydride with catalytic iodine can also be employed, which is a more environmentally benign method[11].

-

-

Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The product spot should have a higher Rf value (be less polar) than the starting material. Self-Validation: Complete consumption of the starting material, confirmed by TLC, is a key checkpoint before proceeding to workup.

-

-

Workup and Extraction:

-

Once the reaction is complete, quench it by slowly adding cold water or ice.

-

Dilute the mixture with a suitable organic solvent like DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure pentaacetate product.

-

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

HPLC: To determine purity (>98%).

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z for [M+H]⁺ or [M+Na]⁺ corresponding to 628.58).

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of five acetyl groups and the stereochemistry of the glycosidic bond.

Biological Context and Research Applications

The scientific interest in this compound stems from the significant biological activities of its parent molecule, hydrangenol. Research has shown hydrangenol to possess multiple therapeutic potentials.

Known Activities of the Parent Compound (Hydrangenol):

-

Anti-photoaging and Skin Health: Hydrangenol has been demonstrated to mitigate UVB-induced wrinkle formation, reduce collagen degradation, and improve skin moisture by increasing the expression of moisturizing factors like hyaluronic acid[5][13]. It achieves this by downregulating matrix metalloproteinases (MMPs) and inflammatory cytokines[5][13].

-

Anti-diabetic Potential: Studies have shown that hydrangenol can inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. This inhibitory action suggests a potential role in managing postprandial hyperglycemia[6][7].

-

Antioxidant and Anti-inflammatory Effects: As a phenolic compound, hydrangenol exhibits strong antioxidant capacity[6][7][14]. It can also suppress inflammatory pathways, including the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6)[5][13].

Role of the Pentaacetate Derivative:

This compound is primarily used as a research chemical. The acetylation serves two main purposes:

-

Chemical Tool: As a protected intermediate for the synthesis of more complex derivatives where selective deprotection might be required.

-

Pharmacological Probe: The acetyl groups increase lipophilicity, which may alter its pharmacokinetic profile. However, it is often considered a prodrug form, as esterases in vivo can cleave the acetyl groups to release the active parent glycoside or aglycone.

Conclusion

This compound is a valuable chemical entity for the scientific community. Its well-defined chemical properties, derived from the biologically active natural product hydrangenol, make it an essential tool for analytical standardization and for exploring the therapeutic potential of dihydroisocoumarins. The synthetic strategies, rooted in fundamental glycosylation and acetylation chemistry, provide a clear path for its preparation, enabling further research into its biological mechanisms and potential applications in dermatology and metabolic disease.

References

-

Myung, D.B., et al. (2019). Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. Nutrients. [Link]

-

This compound. MySkinRecipes. [Link]

-

In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves. DergiPark. [Link]

-

This compound. BioCrick. [Link]

-

Biological activities of extracts and selected polyphenols from Hydrangea macrophylla leaves. ResearchGate. [Link]

-

In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves. ResearchGate. [Link]

-

Progress towards the synthesis of an anti-inflammatory acetophenone glucoside. DePaul University. [Link]

-

Mukhopadhyay, B., et al. (2004). Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars. Journal of Organic Chemistry. [Link]

-

Synthesis of a 3-hydroxyl- free N-acetyl glucosamine disaccharide. Arkat USA. [Link]

-

Kandhasamy, S., et al. (2020). Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. Royal Society of Chemistry. [Link]

- Method for preparing acetylated glucal.

Sources

- 1. This compound, CasNo.113270-99-8 BOC Sciences United States [bocscichem.lookchem.com]

- 2. This compound | Flavonoids | 113270-99-8 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. This compound | TargetMol [targetmol.com]

- 9. This compound [myskinrecipes.com]

- 10. This compound | CAS:113270-99-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of (3S)-Hydrangenol 8-O-glucoside pentaacetate

Executive Summary

(3S)-Hydrangenol 8-O-glucoside pentaacetate is a modified natural product derived from Hydrangenol, a bioactive dihydroisocoumarin found in plants of the Hydrangea genus. While direct, in-depth mechanistic studies on the pentaacetate form are limited, a substantial body of research on its parent aglycone, Hydrangenol, provides a strong predictive framework for its biological activity. This guide synthesizes the known molecular mechanisms of Hydrangenol, focusing on its potent anti-inflammatory, antioxidant, and tissue-modulatory effects. We postulate that this compound likely functions as a prodrug, with its acetate and glucoside moieties enhancing bioavailability before being metabolized intracellularly to the active Hydrangenol. Consequently, this document details the core signaling pathways modulated by Hydrangenol and presents a comprehensive experimental framework to rigorously validate these mechanisms for its pentaacetate derivative.

Introduction: From Natural Product to Therapeutic Candidate

Hydrangenol is a well-documented bioactive compound with a range of therapeutic properties, including anti-inflammatory, anti-allergic, antioxidant, and anti-diabetic effects[1][2]. The compound of interest, this compound, is a derivative that has been isolated from Hydrangea macrophylla[3][4]. The addition of a glucoside and five acetate groups significantly alters the molecule's physicochemical properties. The acetate groups, in particular, increase its lipophilicity, which may enhance its ability to cross cellular membranes.

This structural modification leads to the central hypothesis of this guide: This compound acts as a prodrug, delivering the active aglycone, Hydrangenol, with potentially greater efficiency into target cells.

This guide will therefore:

-

Detail the established mechanisms of action for the parent compound, Hydrangenol.

-

Propose a validated, step-by-step experimental workflow to elucidate the precise mechanism of this compound.

-

Provide the technical protocols necessary for researchers to investigate this compound in a laboratory setting.

Core Signaling Pathways of Hydrangenol

Research has identified Hydrangenol as a potent modulator of several key signaling cascades central to inflammation, oxidative stress, and cellular homeostasis.

Anti-inflammatory and Antioxidant Mechanisms

Hydrangenol exerts powerful anti-inflammatory effects primarily by targeting pro-inflammatory transcription factors and activating endogenous antioxidant responses. These activities have been extensively documented in cellular models, such as lipopolysaccharide (LPS)-stimulated microglial and macrophage cells[2][5].

Key Modulated Pathways:

-

Nuclear Factor-κB (NF-κB) Pathway Inhibition: Upon inflammatory stimulus (e.g., by LPS binding to TLR4), the canonical NF-κB pathway is activated, leading to the nuclear translocation of the p50/p65 subunits and transcription of pro-inflammatory genes. Hydrangenol has been shown to suppress the nuclear translocation of these NF-κB subunits, thereby inhibiting their DNA-binding activity and reducing the expression of downstream targets like iNOS, COX-2, TNF-α, and IL-6[5][6][7].

-

Nrf2/HO-1 Pathway Activation: Hydrangenol promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response[2][5]. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1)[5][8][9]. This dual action—suppressing inflammation while boosting antioxidant defense—makes Hydrangenol a compelling therapeutic candidate.

-

MAPK and STAT Pathway Modulation: Hydrangenol can attenuate the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and p38, which are key upstream regulators of inflammation[2][8]. It has also been shown to inactivate Signal Transducer and Activator of Transcription 1 and 3 (STAT1/3), further contributing to the suppression of inflammatory mediators[7].

Phase 1: In Vitro Anti-inflammatory Bioactivity Screening

Causality: The first step is to confirm that the compound possesses the expected anti-inflammatory activity. Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages is a robust, quantifiable, and widely accepted hallmark of anti-inflammatory potential.[2][5]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

-

Cell Culture: Seed RAW264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., L-NMMA).

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value. A parallel MTT or similar cytotoxicity assay must be run to ensure that the observed inhibition is not due to cell death.[1]

Phase 2: Elucidation of Core Signaling Pathways

Causality: Once bioactivity is confirmed, the next step is to determine if this activity is mediated by the same pathways as Hydrangenol. A luciferase reporter assay provides a direct measure of NF-κB transcriptional activity,[10][11] while Western blotting allows for the direct visualization and quantification of protein activation (via phosphorylation) and translocation.[12][13]

Experimental Protocol 1: NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect HEK293T or macrophage cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase or β-galactosidase for normalization) using a suitable transfection reagent.[10][14]

-

Cell Plating: Seed the transfected cells into a 96-well opaque plate and allow them to recover for 24 hours.

-

Treatment and Stimulation: Pre-treat cells with the test compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and add 1x lysis buffer.

-

Luminescence Reading: Add the luciferase assay substrate to the cell lysate and measure the firefly luminescence using a luminometer. Subsequently, add the control substrate (e.g., Stop & Glo®) and measure the control luminescence.[11][14]

-

Analysis: Normalize the NF-κB-driven firefly luminescence to the control luminescence. Compare the values from compound-treated cells to the stimulated-only control.

Experimental Protocol 2: Western Blot for MAPK Phosphorylation and Nrf2 Translocation

-

Cell Treatment & Lysis: Treat RAW264.7 cells with the compound and/or LPS as described in Phase 1. For MAPK analysis, short stimulation times (15-60 min) are often optimal. For Nrf2, longer times (2-6 hours) may be needed.

-

Protein Extraction:

-

For total protein (MAPK analysis): Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

-

For Nrf2 analysis: Perform nuclear and cytoplasmic fractionation using a commercial kit to separate protein pools.

-

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[13]

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK, anti-Nrf2, anti-Lamin B1 [nuclear marker], anti-GAPDH [cytoplasmic marker]).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]

-

-

Detection and Analysis: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts and nuclear Nrf2 to Lamin B1.

Phase 3: Prodrug Hypothesis Validation

Causality: This final phase is critical to determine the true active molecular entity within the cell. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific small molecules in complex biological matrices.

Experimental Protocol: LC-MS/MS Analysis of Intracellular Metabolites

-

Cell Culture and Treatment: Culture a high density of cells (e.g., in 6-well plates or 10 cm dishes) and treat with a known concentration of this compound for various time points (e.g., 0, 1, 4, 12, 24 hours).

-

Sample Collection:

-

Collect the culture medium.

-

Wash the cells thoroughly with ice-cold PBS.

-

Lyse the cells (e.g., via methanol/water extraction or sonication).

-

-

Sample Preparation: Perform a protein precipitation or solid-phase extraction on both the cell lysate and medium samples to remove interfering macromolecules.

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an LC-MS/MS system.

-

Develop a chromatographic method capable of separating the parent compound, potential deacetylated intermediates, the glucoside form, and the final Hydrangenol aglycone.

-

Use multiple reaction monitoring (MRM) mode on the mass spectrometer for highly specific and sensitive detection and quantification of each target analyte.

-

-

Data Analysis: Create standard curves for each analyte to quantify their concentrations in the samples over time. The appearance of Hydrangenol inside the cells, coinciding with a decrease in the parent compound, would provide strong evidence for the prodrug hypothesis.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA).

Table 1: Example Data Summary for Bioactivity and Pathway Modulation

| Assay | Parameter | Compound Conc. (µM) | Result (vs. LPS Control) |

| Griess Assay | IC₅₀ | N/A | [Calculated Value] µM |

| NF-κB Luciferase | Relative Luminescence | 10 | 75% Inhibition |

| Western Blot | p-p38 / total p38 | 10 | 60% Decrease |

| Western Blot | Nuclear Nrf2 | 10 | 2.5-fold Increase |

Conclusion

While this compound remains a relatively uncharacterized molecule, the extensive research on its parent aglycone, Hydrangenol, provides a powerful roadmap for investigation. The evidence strongly suggests that its mechanism of action will involve the potent modulation of the NF-κB, Nrf2, and MAPK signaling pathways. Its structural modifications may offer advantages in terms of stability and cell permeability, positioning it as a promising prodrug candidate. The comprehensive experimental framework detailed in this guide provides a rigorous, validated approach for researchers to definitively elucidate its molecular mechanism, confirm its therapeutic potential, and advance its development as a novel agent for treating inflammatory and oxidative stress-related diseases.

References

A complete list of all sources cited within this document, including full titles and verifiable URLs, is provided below.

-

Kim H, et al. (2016). Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway. International Immunopharmacology. [Link]

-

Yoon S, et al. (2023). Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation. Nutrients. [Link]

-

ResearchGate. (n.d.). Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway | Request PDF. [Link]

-

Jo Y, et al. (2023). Protective effect of hydrangenol on lipopolysaccharide-induced endotoxemia by suppressing intestinal inflammation. International Immunopharmacology. [Link]

-

Jo Y, et al. (2023). Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. Food & Function. [Link]

-

Ledwozyw A, et al. (2019). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. MethodsX. [Link]

-

Lee, J. & Luan, S. (2014). MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Bio-protocol. [Link]

-

Bowdish Lab. (2012). NF-ĸB LUCIFERASE ASSAY. [Link]

-

Kamal, F. A., & Shukla, A. K. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology. [Link]

-

Tordecilla-Martinez, D., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. [Link]

-

AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

-

Knodler, L. A., & Finlay, B. B. (2013). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE. [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (3x32). [Link]

-

Yoon S, et al. (2023). Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation. PubMed. [Link]

-

DergiPark. (2024). In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves. [Link]

-

Semantic Scholar. (n.d.). Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway. [Link]

-

Chemsrc. (n.d.). Hydrangel 8-O-glucoside | CAS#:67600-94-6. [Link]

-

Frontiers. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]

-

Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in molecular biology. [Link]

-

Shin, S., et al. (2019). Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. Nutrients. [Link]

-

ResearchGate. (n.d.). Effect of hydrangenol and MAPK inhibitors on the activation of AP-1... [Link]

-

Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

-

NutraIngredients-USA. (2020). Hydrangea leaf extract may boost skin health from within: RCT. [Link]

-

Pitzschke, A. (2014). MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction. Methods in Molecular Biology. [Link]

-

ResearchGate. (n.d.). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?. [Link]

-

ResearchGate. (n.d.). Immune-enhancing activity of Hydrangea macrophylla subsp. serrata leaves through TLR4/ROS-dependent activation of JNK and NF-κB in RAW264.7 cells and immunosuppressed mice. [Link]

-

Weber Lab. (n.d.). This compound. [Link]

-

Saudi Biological Society. (n.d.). This compound. [Link]

-

Hwang, J., et al. (2021). Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Nutrients. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of hydrangenol on lipopolysaccharide-induced endotoxemia by suppressing intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bowdish.ca [bowdish.ca]

- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. resources.amsbio.com [resources.amsbio.com]

A Comprehensive Technical Guide on the Pharmacological Properties of Hydrangenol and Its Derivatives

Executive Summary

Hydrangenol, a dihydroisocoumarin naturally occurring in plants of the Hydrangea genus, has emerged as a molecule of significant interest in pharmacological research.[1] Primarily isolated from the leaves of Hydrangea macrophylla and Hydrangea serrata, this compound and its derivatives exhibit a remarkable breadth of biological activities.[2][3] This technical guide provides an in-depth analysis of the pharmacological properties of hydrangenol, moving beyond a simple recitation of findings to explore the underlying molecular mechanisms, the causality behind experimental designs, and the future potential for therapeutic development. We will dissect its potent anti-inflammatory, anti-diabetic, anti-cancer, neuroprotective, and dermatological properties, grounding each claim in preclinical evidence and providing validated experimental protocols for researchers in the field. This document is intended for scientists and drug development professionals seeking a comprehensive understanding of hydrangenol as a privileged scaffold for novel therapeutics.

The Molecular Profile of Hydrangenol

Chemical Identity and Natural Occurrence

Hydrangenol is a member of the dihydroisocoumarin class of phenolic compounds, characterized by a 3,4-dihydro-1H-isochromen-1-one core linked to a hydroxyphenyl group at the 3-position.[1] It is a principal bioactive constituent of Hydrangeae Dulcis Folium, the processed leaves of H. macrophylla var. thunbergii, which has been used in traditional medicine.[1][4] The compound exists in nature often alongside its glucosides, such as hydrangenol 8-O-glucoside and (+/-)-hydrangenol 4′-O-glucoside.[1][5]

Biosynthesis

The biosynthesis of hydrangenol in Hydrangea species is a fascinating intersection of two major metabolic pathways. Isotopic labeling studies have demonstrated that its carbon skeleton is formed through the condensation of a phenylpropanoid-derived molecule (such as cinnamic acid or phenylalanine) with three acetate units via the polyketide pathway.[6][7] This dual origin contributes to the unique structural features that underpin its diverse biological activities.

Anti-inflammatory and Immunomodulatory Effects

Hydrangenol exerts profound anti-inflammatory effects by targeting key signaling nodes in the inflammatory cascade. Its dual action involves both the suppression of pro-inflammatory pathways and the activation of the cellular antioxidant response.

Mechanism: Quenching the Inflammatory Fire via NF-κB and MAPK Inhibition

A primary mechanism of hydrangenol's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, hydrangenol prevents the nuclear translocation of NF-κB subunits.[9] This sequestration in the cytoplasm blocks the transcription of a host of pro-inflammatory genes.[10]

Oral administration of hydrangenol has been shown to significantly ameliorate dextran sulfate sodium (DSS)-induced colitis in mice.[11] This effect is achieved by reducing the expression of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[10][11] This suppression is mediated through the inactivation of not only NF-κB but also the AP-1 (c-Fos/c-Jun) and STAT1/3 transcription factors.[10][11]

Caption: Hydrangenol activates the Nrf2 pathway.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol details a robust method for quantifying the anti-inflammatory effect of hydrangenol derivatives by measuring NO production in LPS-stimulated BV2 microglial cells.

1. Cell Culture and Seeding:

- Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

- Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound Treatment:

- Prepare stock solutions of hydrangenol derivatives in DMSO.

- Pre-treat the adhered cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., an iNOS inhibitor).

3. Inflammatory Stimulation:

- After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include an unstimulated control group.

4. Measurement of Nitrite (Griess Assay):

- After 24 hours, collect 50 µL of the cell culture supernatant from each well.

- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.

- Incubate at room temperature for 10 minutes, protected from light.

- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

- Incubate for another 10 minutes at room temperature.

- Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

- Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

- Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

6. Cytotoxicity Assay (Self-Validation):

- Concurrently, run a parallel plate treated identically and perform an MTT or similar cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.

Anti-Diabetic and Metabolic Modulatory Properties

Hydrangenol and related compounds from Hydrangea have demonstrated significant potential in managing metabolic disorders, particularly type 2 diabetes, through multiple mechanisms.

Mechanism: Improving Insulin Sensitivity and Glucose Uptake

Hydrangenol has been shown to promote the differentiation of 3T3-L1 preadipocytes into adipocytes. [4]This process is accompanied by a significant increase in the secretion of adiponectin, an insulin-sensitizing hormone. [4]Mechanistically, hydrangenol upregulates the mRNA levels of key metabolic regulators, including peroxisome proliferator-activated receptor gamma 2 (PPARγ2) and glucose transporter 4 (GLUT4). [4]The increase in GLUT4 is critical for facilitating glucose uptake into cells. In vivo studies using diabetic KK-A(y) mice confirmed these cellular findings, showing that oral administration of hydrangenol (200 mg/kg/day) for two weeks significantly lowered both blood glucose and free fatty acid levels. [4][12]

| Parameter | Effect of Hydrangenol | Implication | Reference |

|---|---|---|---|

| Adiponectin mRNA & Secretion | ↑ | Increased Insulin Sensitivity | [4] |

| PPARγ2 mRNA | ↑ | Promotes Adipogenesis, Improves Lipid Metabolism | [4] |

| GLUT4 mRNA | ↑ | Enhanced Glucose Uptake into Cells | [4] |

| Blood Glucose (in vivo) | ↓ | Glycemic Control | [4] |

| Free Fatty Acids (in vivo) | ↓ | Improved Lipid Profile | [4]|

Mechanism: Inhibition of Carbohydrate Digestion

Another key anti-diabetic strategy is to slow the absorption of dietary carbohydrates. Hydrangenol has been found to be an effective inhibitor of α-amylase and α-glucosidase, the enzymes responsible for breaking down starches and disaccharides in the gut. [13][14]By inhibiting these enzymes, hydrangenol can help to reduce postprandial hyperglycemia.

| Enzyme | IC₅₀ (Hydrangenol) | IC₅₀ (Acarbose - Control) | Reference |

| α-Amylase | 3.6 mg/mL | 0.51 mg/mL | [14] |

| α-Glucosidase | 0.97 mg/mL | 2.1 mg/mL | [14] |

Notably, hydrangenol shows stronger inhibition against α-glucosidase than the prescription drug acarbose, highlighting its therapeutic potential. [14]

Anti-Cancer and Anti-Angiogenic Activity

Recent research has illuminated the potential of hydrangenol as an anti-cancer agent, targeting cell proliferation, invasion, and the formation of new blood vessels that tumors need to grow.

Mechanism: Induction of Cell Cycle Arrest

In EJ bladder cancer cells, hydrangenol effectively inhibits proliferation by inducing cell cycle arrest in the G1 phase. [2]This is achieved through the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1. [2]The increased expression of p21 subsequently leads to the reduced expression of key G1/S transition proteins, including CDK2, CDK4, cyclin D1, and cyclin E, effectively halting the cell's progression into the DNA synthesis (S) phase. [2]

Mechanism: Inhibition of Invasion and Angiogenesis

Tumor metastasis is highly dependent on the degradation of the extracellular matrix by enzymes like matrix metalloproteinases (MMPs). Hydrangenol significantly inhibits the migratory and invasive activities of cancer cells by suppressing the enzymatic activity of MMP-9. [2]This is accomplished by activating the p38 MAPK pathway and suppressing the binding activity of the Sp-1 transcription factor, which is a known regulator of MMP-9 expression. [2] Furthermore, hydrangenol exhibits anti-angiogenic properties by directly targeting vascular endothelial growth factor (VEGF)-stimulated processes in human umbilical vein endothelial cells (HUVECs). [15]It inhibits HUVEC proliferation (EC₅₀ = 10 µM) and targets the VEGF receptor 2 (VEGFR-2) signaling pathway, a critical initiator of angiogenesis. [15]

Caption: Hydrangenol's anti-metastatic mechanisms.

Neuroprotective and Dermatological Properties

Neuroprotection

The ability of hydrangenol to suppress NO production in activated microglia via NF-κB inhibition and Nrf2 activation provides a strong rationale for its investigation in neuroinflammatory conditions. [8][9]While direct studies on hydrangenol in neurodegenerative models are emerging, related compounds and extracts from Hydrangea have shown promise. For instance, Hydrangea macrophylla extract protects neurons against corticosterone-induced death and reduces stress-induced anxiety in mice. [16][17]Furthermore, acetylated derivatives of hydrangenol glucosides have been identified as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in the treatment of Alzheimer's disease. [5]

| Compound | Target | IC₅₀ | Kᵢ | Reference |

|---|---|---|---|---|

| HGP* | AChE | 22.66 µM | 36.1 µM | [5] |

| HGP* | BChE | 41.02 µM | 44.9 µM | [5] |

*HGP: Hydrangenol 8-O-glucoside pentaacetate

Anti-Photoaging and Skin Health

Hydrangenol is a potent agent for skin health, acting as an orally active compound that combats photoaging. [3][18]In UVB-irradiated hairless mice, oral administration of hydrangenol mitigates wrinkle formation, reduces skin dehydration, and prevents collagen degradation. [3][19]The mechanisms are multifaceted:

-

ECM Protection: It decreases the expression of collagen-degrading enzymes MMP-1 and MMP-3 and increases the expression of Pro-COL1A1, the precursor to type I collagen. [18]* Moisturization: It increases the production of hyaluronic acid (HA) and the expression of moisturizing factors like filaggrin and aquaporin-3 (AQP3). [3][18][20]* Anti-inflammatory/Antioxidant: It reduces the expression of inflammatory markers (COX-2, IL-6) and upregulates the Nrf2 antioxidant gene signature (HO-1, NQO-1) in skin tissue. [18][19]

Future Directions and Conclusion

The extensive preclinical data on hydrangenol and its derivatives strongly support their potential as lead compounds for drug development across multiple therapeutic areas. The dihydroisocoumarin scaffold is clearly a privileged structure worthy of further exploration.

Key Gaps and Future Research:

-

Structure-Activity Relationship (SAR): Systematic synthesis and evaluation of hydrangenol derivatives are needed to optimize potency and selectivity for specific targets.

-

Pharmacokinetics and Bioavailability: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of hydrangenol and its most active derivatives. [3]* Toxicology: Comprehensive safety and toxicology studies are essential before clinical translation can be considered.

References

-

Zhang, H., Matsuda, H., Kumahara, A., Ito, Y., Nakamura, S., & Yoshikawa, M. (2007). New type of anti-diabetic compounds from the processed leaves of Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium). Bioorganic & Medicinal Chemistry Letters, 17(17), 4972-4976. [Link]

-

Shin, S. S., Ko, M. C., Park, Y. J., Hwang, B., Park, S. L., Kim, W. J., & Moon, S. K. (2018). Hydrangenol inhibits the proliferation, migration, and invasion of EJ bladder cancer cells via p21WAF1-mediated G1-phase cell cycle arrest, p38 MAPK activation, and reduction in Sp-1-induced MMP-9 expression. EXCLI Journal, 17, 531–543. [Link]

-

Jang, S. Y., Kim, S. Y., Song, H. A., Myung, D. B., Shin, J. S., Lee, S. H., & Lee, K. T. (2023). Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. Food and Chemical Toxicology, 179, 113970. [Link]

-

Kim, H. J., Kang, C. H., Jayasooriya, R. G., Dilshara, M. G., Lee, S., Choi, Y. H., Seo, Y. T., & Kim, G. Y. (2016). Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway. International Immunopharmacology, 35, 61–69. [Link]

-

Kim, H. J., Kang, C. H., Jayasooriya, R. G., Dilshara, M. G., Lee, S., Choi, Y. H., Seo, Y. T., & Kim, G. Y. (2016). Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway. International Immunopharmacology, 35, 61-69. [Link]

-

Gho, Y., Shin, S. S., Choi, Y. H., & Moon, S. K. (2019). Hydrangenol suppresses VEGF-stimulated angiogenesis by targeting p27KIP1-dependent G1-cell cycle arrest, VEGFR-2-mediated signaling, and MMP-2 expression. Animal Cells and Systems, 23(2), 72-81. [Link]

-

Jang, S. Y., Kim, S. Y., Song, H. A., Myung, D. B., Shin, J. S., Lee, S. H., & Lee, K. T. (2023). Protective effect of hydrangenol on lipopolysaccharide-induced endotoxemia by suppressing intestinal inflammation. International Immunopharmacology, 125, 111083. [Link]

-

Al-Yafeai, A., Böhm, V. (2024). Assessing In‐Vitro Anti‐diabetic and Anti‐Browning Properties of Polyphenols Extracted from Hydrangea machrophylla Leaves. Lebensmittelchemie. [Link]

-

Southern Cross University. (n.d.). Hydrangea arborescens. Plant Science. [Link]

-

Matsuda, H., Simoda, H., Yamahara, J., & Yoshikawa, M. (1999). Effects of Phyllodulcin, Hydrangenol, and Their 8-O-Glucosides, and Thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on Passive Cutaneous Anaphylaxis Reaction in Rats. Biological & Pharmaceutical Bulletin, 22(8), 870-872. [Link]

-

Ibrahim, R. K., & Towers, G. H. N. (1962). STUDIES OF HYDRANGENOL IN HYDRANGEA MACROPHYLLA SER.: I. ISOLATION, IDENTIFICATION, AND BIOSYNTHESIS FROM C14-LABELLED COMPOUNDS. Canadian Journal of Biochemistry and Physiology, 40(4), 449-453. [Link]

-

Kim, S., Park, S., Kang, S., & Lee, J. (2023). Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation. Cosmetics, 10(3), 83. [Link]

-

Myung, D. B., Han, H. S., Shin, J. S., Park, J. Y., Hwang, H. J., Kim, H. J., Ahn, H. S., Lee, S. H., & Lee, K. T. (2019). Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. Nutrients, 11(10), 2354. [Link]

-

Kwon, H., Choi, E., Jeong, J., Choi, W. S., Kim, D. H., & Jung, J. W. (2022). Hydrangea macrophylla and Thunberginol C Attenuate Stress-Induced Anxiety in Mice. Antioxidants, 11(2), 236. [Link]

-

Zhang, H., Matsuda, H., Kumahara, A., Ito, Y., Nakamura, S., & Yoshikawa, M. (2007). New type of anti-diabetic compounds from the processed leaves of Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium). Semantic Scholar. [Link]

-

Kwon, H., Choi, E., Jeong, J., Choi, W. S., Kim, D. H., & Jung, J. W. (2022). Hydrangea macrophylla and Thunberginol C Attenuate Stress-Induced Anxiety in Mice. Antioxidants (Basel, Switzerland), 11(2), 236. [Link]

-

Han, J., Yang, K., Li, G., Lee, J., Kim, D. H., & Jung, M. (2021). Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Processes, 9(1), 154. [Link]

-

Zhang, H., Matsuda, H., Yamashita, C., Nakamura, S., & Yoshikawa, M. (2008). Hydrangeic acid from the processed leaves of Hydrangea macrophylla var. thunbergii as a new type of anti-diabetic compound. European Journal of Pharmacology, 586(1-3), 323-330. [Link]

-

Ibrahim, R. K., & Towers, G. H. N. (1962). Studies of hydrangenol in Hydrangea macrophylla Ser. II. Biosynthesis of hydrangenol from C14-labelled compounds. Canadian Journal of Biochemistry and Physiology, 40(4), 449-453. [Link]

-

Wikipedia. (n.d.). Hydrangenol. [Link]

-

Myung, D. B., Han, H. S., Shin, J. S., Park, J. Y., Hwang, H. J., Kim, H. J., Ahn, H. S., Lee, S. H., & Lee, K. T. (2019). Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. Nutrients, 11(10), 2354. [Link]

-

Moll, J., Scherer, M., & Schmalko, O. (2021). VIS-NIR Modeling of Hydrangenol and Phyllodulcin Contents in Tea-Hortensia (Hydrangea macrophylla subsp. serrata). Plants, 10(11), 2496. [Link]

-

Al-Yafeai, A., & Böhm, V. (2024). In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves. Preprints.org. [Link]

Sources

- 1. Hydrangenol - Wikipedia [en.wikipedia.org]

- 2. Hydrangenol inhibits the proliferation, migration, and invasion of EJ bladder cancer cells via p21WAF1-mediated G1-phase cell cycle arrest, p38 MAPK activation, and reduction in Sp-1-induced MMP-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New type of anti-diabetic compounds from the processed leaves of Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective effect of hydrangenol on lipopolysaccharide-induced endotoxemia by suppressing intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. Hydrangea arborescens - Southern Cross University [scu.edu.au]

- 13. Assessing In‐Vitro Anti‐diabetic and Anti‐Browning Properties of Polyphenols Extracted from Hydrangea machrophylla Leaves (2024) | Ahlam Al-Yafeai [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Hydrangenol suppresses VEGF-stimulated angiogenesis by targeting p27KIP1-dependent G1-cell cycle arrest, VEGFR-2-mediated signaling, and MMP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydrangea macrophylla and Thunberginol C Attenuate Stress-Induced Anxiety in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation [mdpi.com]

(3S)-Hydrangenol 8-O-Glucoside Pentaacetate as a Dual Cholinesterase Inhibitor: A Technical Guide

Introduction: The Growing Imperative for Novel Cholinesterase Inhibitors

Alzheimer's disease (AD) presents a formidable challenge to global healthcare, characterized by a progressive decline in cognitive function.[1] A key pathological feature of AD is the deficit in the neurotransmitter acetylcholine, primarily due to its rapid hydrolysis by cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] While AChE is the primary enzyme responsible for this breakdown at synaptic clefts, BChE also plays a significant role, particularly in the later stages of the disease.[1] Consequently, the inhibition of both these enzymes is a cornerstone of symptomatic treatment for AD.[2][3]

Natural products have historically been a rich source of novel therapeutic agents.[3] The isocoumarin (3S)-Hydrangenol 8-O-glucoside pentaacetate (HGP), derived from plants of the Hydrangea genus, has emerged as a promising candidate in the search for new cholinesterase inhibitors.[1][4] This technical guide provides an in-depth analysis of the cholinesterase inhibitory properties of HGP, its mechanism of action, and a detailed protocol for the determination of its inhibitory potency.

Cholinesterase Inhibitory Profile of this compound

Recent in vitro studies have demonstrated that this compound acts as a dual inhibitor of both AChE and BChE.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

| Enzyme | IC50 Value (µM) |

| Acetylcholinesterase (AChE) | 22.66 ± 1.63[1] |

| Butyrylcholinesterase (BChE) | 41.02 ± 3.03[1] |

These findings indicate that HGP is a moderately potent inhibitor of both enzymes, with a slight preference for AChE.

Mechanism of Inhibition: A Non-Competitive Interaction

Kinetic analysis has revealed that HGP exhibits a non-competitive mode of inhibition against both AChE and BChE.[1] This is a significant finding, as it suggests that HGP does not bind to the active site of the enzyme where acetylcholine is hydrolyzed. Instead, it is proposed to interact with the peripheral anionic site (PAS) of the cholinesterases.[1]

The PAS is an allosteric binding site located at the entrance of the active site gorge.[1] By binding to the PAS, HGP can induce a conformational change in the enzyme, thereby reducing its catalytic efficiency without directly competing with the substrate.[1] This mode of action is advantageous as it can be effective even at high substrate concentrations.

Below is a diagram illustrating the proposed non-competitive inhibition mechanism of HGP.

Caption: Workflow for the cholinesterase inhibition assay.

Step-by-Step Protocol:

-

Plate Setup: Design the 96-well plate to include wells for a blank (no enzyme), a negative control (enzyme, no inhibitor), a positive control (enzyme with a known inhibitor like Donepezil), and the test compound (HGP) at various concentrations.

-

Reagent Addition:

-

To each well (except the blank), add 25 µL of the appropriate enzyme solution (AChE or BChE).

-

Add 25 µL of the HGP solution at varying concentrations (typically a serial dilution) or the vehicle (DMSO in assay buffer) to the respective wells. The final DMSO concentration should be kept below 1% to avoid affecting enzyme activity. [5] * Add 125 µL of the assay buffer to all wells.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the DTNB solution to each well, followed by 25 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE).

-

Measurement: Immediately start measuring the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every minute for 10-15 minutes) or as an endpoint reading after a fixed incubation time.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each concentration of HGP using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test) / Rate of Negative Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value can be determined by non-linear regression analysis of the dose-response curve.

-

Conclusion and Future Directions

This compound demonstrates promising dual inhibitory activity against both AChE and BChE through a non-competitive mechanism involving the peripheral anionic site. This mode of action, coupled with its natural origin, makes HGP a compelling candidate for further investigation in the development of novel therapeutics for Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.

Future research should focus on in vivo studies to evaluate the efficacy and safety of HGP in animal models of Alzheimer's disease. Furthermore, structure-activity relationship studies could be conducted to optimize the chemical structure of HGP to enhance its inhibitory potency and selectivity.

References

- Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol - Benchchem.

- Acetylcholinesterase Inhibition Assay - Bio-protocol.

-

Hwang J, et al. Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Nutrients. 2021 Jan 17;13(1):254. Available at: [Link]

- Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central.

- Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin - Sigma-Aldrich.

-

Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets | Analytical Chemistry - ACS Publications. Available at: [Link]

- Hydrangenol 8-O-glucoside (Synonyms: Hydrangenol 8-O-β-D-glucopyranoside).

- Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches - MCE.

- This compound - Hammond Cell Tech.

-

Cholinesterase targeting by polyphenols: A therapeutic approach for the treatment of Alzheimer's disease - PMC - PubMed Central. Available at: [Link]

- This compound CAS NO.113270-99-8 - BOC Sciences.

- This compound - Divbio Science Europe.

- This compound - TargetMol.

- (3R)-Hydrangenol 8-O-glucoside pentaacetate - ACUBIOCHEM.

- This compound - Sobekbio Biosciences.

-

Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study - MDPI. Available at: [Link]

-

Cholinesterase Enzymes Inhibitors from the Leaves of Rauvolfia Reflexa and Their Molecular Docking Study - PMC - NIH. Available at: [Link]

Sources

- 1. Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholinesterase targeting by polyphenols: A therapeutic approach for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholinesterase Enzymes Inhibitors from the Leaves of Rauvolfia Reflexa and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches PMID: 33477276 | MCE [medchemexpress.cn]

- 5. benchchem.com [benchchem.com]

(3S)-Hydrangenol 8-O-glucoside pentaacetate: A Technical Guide to its Therapeutic Potential in Neurodegenerative and Inflammatory Disorders

Foreword: Unveiling the Therapeutic Promise of a Modified Natural Product

Nature has perennially served as a vast repository of bioactive compounds, offering intricate molecular scaffolds for the development of novel therapeutics. (3S)-Hydrangenol 8-O-glucoside pentaacetate, a derivative of a natural product isolated from Hydrangea macrophylla, stands as a compelling example of this paradigm.[1][2][3] While its parent compounds, hydrangenol and its glucoside, have shown a spectrum of biological activities including anti-allergic and anti-inflammatory effects, the pentaacetate derivative has emerged as a particularly promising candidate for the treatment of neurodegenerative diseases, most notably Alzheimer's disease.[3][4][5]

This technical guide provides an in-depth exploration of the therapeutic applications of this compound, with a primary focus on its role as a dual cholinesterase inhibitor. We will delve into the mechanistic underpinnings of its action, provide detailed, field-proven experimental protocols for its evaluation, and present a framework for its further investigation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of natural product-based therapeutics.

Core Therapeutic Hypothesis: Dual Cholinesterase Inhibition for Neurodegenerative Disease

The central therapeutic hypothesis for this compound revolves around its ability to dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] In the context of Alzheimer's disease, the progressive decline in cognitive function is linked to a deficit in the neurotransmitter acetylcholine.[4][6] Both AChE and BChE are responsible for the hydrolysis of acetylcholine in the synaptic cleft.[4][6] By inhibiting these enzymes, this compound can increase the synaptic residence time of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially alleviating cognitive symptoms.